molecular formula C16H14Cl2O B1360506 2',3'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898789-93-0

2',3'-Dichloro-3-(2-methylphenyl)propiophenone

Cat. No.: B1360506
CAS No.: 898789-93-0
M. Wt: 293.2 g/mol
InChI Key: FQPULZHOPBINOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dichlorobenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dichloropropiophenone: Lacks the methyl group on the phenyl ring.

    3-(2-Methylphenyl)propiophenone: Lacks the chlorine atoms on the phenyl ring.

    2’,3’-Dichloroacetophenone: Contains a different acyl group.

Uniqueness

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Biological Activity

2',3'-Dichloro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its unique structure, characterized by the presence of dichloro and methylphenyl groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄Cl₂O, with a molecular weight of approximately 295.19 g/mol. The presence of chlorine atoms at the 2' and 3' positions on the aromatic ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : The compound could bind to receptors, modulating signal transduction pathways that influence cell growth and survival.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:

  • Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results showed:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1570
HeLa (Cervical)2065

These findings suggest a promising role for this compound in cancer therapy due to its ability to induce apoptosis selectively in cancer cells.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers assessed the efficacy of the compound against various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The data indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPULZHOPBINOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644040
Record name 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-93-0
Record name 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.